O-(chloroacetylcarbamoyl)fumagillol
Overview
Description
O-(chloroacetylcarbamoyl)fumagillol, also known as TNP-470 or AGM-1470, is a carbamate ester derived from fumagillol . It has been used in trials studying the treatment of various conditions such as HIV Infections, Sarcoma, Kaposi, and Pancreatic Neoplasms .
Synthesis Analysis
The synthesis of O-(chloroacetylcarbamoyl)fumagillol involves the conversion of the hydroxy group of fumagillol to the corresponding N-(chloroacetyl)carbamate derivative . The synthesis process begins with the synthesis of fumagillol .Molecular Structure Analysis
The molecular formula of O-(chloroacetylcarbamoyl)fumagillol is C19H28ClNO6. Its average mass is 401.882 and its mono-isotopic mass is 401.16052 . The InChI and SMILES strings provide detailed information about its molecular structure .Scientific Research Applications
Antiangiogenic Applications in Cancer Therapy
TNP-470 has been synthesized and characterized as a water-soluble conjugate to target angiogenesis specifically within the tumor vasculature, demonstrating enhanced and prolonged activity in vivo without the neurotoxicity observed at higher doses necessary for tumor regression. This approach provides a rational design for cancer therapies by avoiding drug-related toxicities and selectively accumulating in tumor vessels due to the enhanced permeability and retention (EPR) effect (Satchi‐Fainaro et al., 2004).
Tumor Growth and Metastasis Inhibition
Studies have demonstrated TNP-470's antitumor and anti-metastatic effects in various models, including human hepatocellular carcinoma, where it significantly reduced tumor weight and metastasis development in nude mice without severe side effects. This suggests its potential as a powerful angiogenesis inhibitor with strong antitumor and anti-metastatic effects (Xia et al., 2005).
Combination Therapies
Research has explored combining TNP-470 with cytotoxic drugs to enhance antitumor efficacy. For instance, the combination of TNP-470 and mitomycin (MMC) produced additive effects in inhibiting tumor growth and metastasis in models of human hepatocellular carcinoma, suggesting synergistic actions between angiogenesis inhibitors and traditional chemotherapy agents without increasing toxicity (Jing, 2000).
Mechanism of Action and Stability
Further insights into TNP-470's mechanism of action and chemical stability have been gained through studies on its biosynthesis pathway, identifying critical oxygenases involved in generating its highly oxygenated structure. These discoveries not only shed light on the compound's antiangiogenic activity but also inform the development of novel analogues and drug delivery systems to improve stability and efficacy (Lin et al., 2014).
Novel Drug Delivery Systems
The development of drug delivery systems, such as poly-lactic acid microspheres containing TNP-470 with medium-chain triglyceride, has been investigated to enable stable inclusion and controlled release of TNP-470. These formulations aim to enhance the pharmacological efficacy of TNP-470 by providing a more stable and prolonged release profile, highlighting the ongoing efforts to optimize the therapeutic potential of angiogenesis inhibitors (Kakinoki et al., 2003).
Future Directions
properties
IUPAC Name |
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(2-chloroacetyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClNO6/c1-11(2)5-6-13-18(3,27-13)16-15(24-4)12(7-8-19(16)10-25-19)26-17(23)21-14(22)9-20/h5,12-13,15-16H,6-10H2,1-4H3,(H,21,22,23)/t12-,13-,15-,16-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHZHSPISPJWHW-PVDLLORBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)NC(=O)CCl)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)NC(=O)CCl)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041141 | |
Record name | o-(Chloroacetylcarbamoyl)fumagillol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-(chloroacetylcarbamoyl)fumagillol | |
CAS RN |
129298-91-5 | |
Record name | Lodamin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129298-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Chloroacetylcarbamoylfumagillol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129298915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TNP-470 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08633 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tnp-470 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=642492 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-(Chloroacetylcarbamoyl)fumagillol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-butenyl)oxyiranyl]-1-oxaspirol[2.5]oct-6-yl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TNP-470 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X47GR46481 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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